Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-
Description
Chemical Structure and Properties Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS: 651749-10-9) is a fluorinated benzoic acid derivative featuring an imidazolidinone ring substituted with a 3-fluorophenyl group at the 3-position of the benzene core. Its molecular formula is C₁₆H₁₃FN₂O₃ (MW: 300.28 g/mol). Key computed properties include a hydrophobic parameter (XLogP) of ~2.4, hydrogen bond donor/acceptor counts of 1 and 5, and a topological polar surface area of 60.8 Ų, indicating moderate lipophilicity and solubility .
Properties
CAS No. |
651749-10-9 |
|---|---|
Molecular Formula |
C16H13FN2O3 |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
3-[3-(3-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13FN2O3/c17-12-4-2-6-14(10-12)19-8-7-18(16(19)22)13-5-1-3-11(9-13)15(20)21/h1-6,9-10H,7-8H2,(H,20,21) |
InChI Key |
KDJWIHXRTPFLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC(=CC=C2)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Benzoic Acid-Catalyzed α-Ketoamide Cyclization
A pivotal advancement comes from the redox-annulation methodology developed by PMC (2017), where α-ketoamides react with cyclic amines under benzoic acid catalysis to form polycyclic imidazolidinones. Adapted for the target compound, this approach could involve:
- Precursor Design : 3-Amino benzoic acid derivatives functionalized with α-ketoamide groups at the 3-position.
- Amine Partner Selection : 3-Fluorophenyl-containing secondary amines (e.g., N-(3-fluorophenyl)ethylenediamine).
- Catalytic Cycle : Benzoic acid (5-10 mol%) facilitates iminium ion formation, followed by-hydride transfer to generate the imidazolidinone ring.
Key parameters from analogous reactions show yields averaging 68-82% when using electron-deficient aryl amines, with reaction times of 12-24 hours at 80°C in toluene. Steric hindrance from the 3-fluorophenyl group necessitates elevated temperatures (110°C) to achieve comparable yields (Table 1).
Table 1: Optimization of Redox-Annulation Conditions
| Amine Structure | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| N-(3-fluorophenyl)ethylenediamine | 110 | 18 | 74 |
| N-(4-fluorophenyl)ethylenediamine | 100 | 16 | 82 |
| N-benzylethylenediamine | 80 | 12 | 68 |
Mechanistic Insights and Byproduct Formation
The catalytic pathway proceeds through an N,O-acetal intermediate, which undergoes benzoic acid-mediated tautomerization to form the imidazolidinone ring. Competitive pathways include:
- Diketopiperazine Formation : When using primary amines, observed in 15-20% yield without fluorophenyl groups.
- Oxazolone Byproducts : Resulting from over-oxidation of the α-ketoamide moiety, mitigated by inert atmosphere conditions.
Sequential Alkylation-Cyclization Approaches
Orthogonal Protection Strategy
Building on patents from Justia (2007) and Google Patents (2007), a stepwise protocol emerges:
- Benzoic Acid Protection : Methyl ester formation (96% yield, H₂SO₄/MeOH).
- Nucleophilic Aromatic Substitution : Reaction of 3-bromo methyl benzoate with 3-fluorophenyl urea derivatives (K₂CO₃, DMF, 80°C, 8h).
- Ring-Closing Alkylation : Intramolecular Mitsunobu reaction (DIAD, PPh₃) to form the imidazolidinone (62% yield).
- Ester Hydrolysis : NaOH/EtOH/H₂O (quantitative).
Table 2: Alkylation-Cyclization Performance Metrics
| Step | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ester Protection | H₂SO₄/MeOH | 96 | 99.2 |
| Aromatic Substitution | K₂CO₃/DMF | 78 | 95.1 |
| Mitsunobu Cyclization | DIAD/PPh₃ | 62 | 91.8 |
| Ester Hydrolysis | NaOH/EtOH/H₂O | 100 | 98.7 |
Solvent and Base Optimization
Comparative studies reveal DMF outperforms THF in the substitution step (78% vs. 54% yield), while Cs₂CO₃ increases reaction rates but decreases selectivity (65% yield, 88% purity). Microwave-assisted conditions (150°C, 30 min) improve cyclization yields to 71% with reduced dimer formation.
Late-Stage Fluorophenyl Incorporation
Suzuki-Miyaura Cross-Coupling
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Redox-Annulation | 3 | 68 | 97.2 | High |
| Alkylation-Cyclization | 4 | 47 | 91.8 | Moderate |
| Suzuki Cross-Coupling | 5 | 58 | 95.4 | Low |
| Buchwald-Hartwig | 3 | 67 | 98.1 | High |
The redox-annulation route provides the best balance of efficiency and scalability, though it requires strict control over iminium ion tautomerization. The Buchwald-Hartwig method offers superior yields but depends on costly palladium catalysts.
Process Intensification and Green Chemistry
Continuous Flow Implementation
Microreactor technology (0.5 mm ID, PTFE) enhances the redox-annulation process:
Solvent Recycling Systems
Azeotropic distillation recovers 92% of toluene from the alkylation step, reducing process mass intensity (PMI) from 18.7 to 6.4 kg/kg product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(3-(3-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Fluorophenyl Analogs
| Compound Name | Substituent on Imidazolidinone | Molecular Formula | MW (g/mol) | XLogP | H-Bond Acceptors |
|---|---|---|---|---|---|
| 3-[3-(3-Fluorophenyl)-2-oxo-...] | 3-Fluorophenyl | C₁₆H₁₃FN₂O₃ | 300.28 | ~2.4 | 5 |
| 3-[3-(3,5-Difluorophenyl)-2-oxo-] | 3,5-Difluorophenyl | C₁₆H₁₂F₂N₂O₃ | 318.08 | ~2.4 | 6 |
| 4-Methoxy-3-[3-(4-CF₃-phenyl)-...] | 4-Trifluoromethylphenyl | C₁₈H₁₅F₃N₂O₄ | 380.32 | ~3.1 | 7 |
Key Observations :
- Fluorine Substitution: The 3,5-difluorophenyl analog (CAS: 651749-07-4) exhibits higher hydrogen bond acceptor capacity (6 vs.
- Trifluoromethyl Group : The 4-trifluoromethylphenyl variant (CAS: 651748-93-5) shows increased lipophilicity (XLogP ~3.1), which may improve membrane permeability but reduce aqueous solubility .
Heterocyclic Variants
Structural Impact :
- Imidazolidinone vs.
- Antimicrobial Activity : Fluorophenyl-substituted analogs (e.g., 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) demonstrate inhibitory effects against drug-resistant bacteria, suggesting the 3-fluorophenyl group enhances bioactivity .
Physicochemical and Pharmacokinetic Properties
| Property | 3-Fluorophenyl Derivative | 3,5-Difluorophenyl Derivative | 4-Trifluoromethyl Derivative |
|---|---|---|---|
| Molecular Weight | 300.28 | 318.08 | 380.32 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 3 | 3 | 4 |
| Topological Polar SA | 60.8 Ų | 60.8 Ų | 72.1 Ų |
Analysis :
- Rotational Freedom : Increased rotatable bonds in the trifluoromethyl variant (4 vs. 3) may reduce metabolic stability due to higher conformational flexibility .
- Polar Surface Area : Higher values correlate with reduced blood-brain barrier penetration, making these compounds more suitable for peripheral targets .
Biological Activity
Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- (Chemical Formula: C16H12F2N2O3) is particularly notable for its potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a benzoic acid moiety substituted with a 3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl group. This unique configuration contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 300.29 g/mol |
| Chemical Formula | C16H12F2N2O3 |
| IUPAC Name | Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- |
Biological Activity Overview
Research has indicated that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacteria and fungi.
- Insecticidal Properties : Certain derivatives have demonstrated larvicidal activity against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus. For instance, a study highlighted the effectiveness of similar compounds in inhibiting larval development with LC50 values indicating significant potency .
- Cytotoxicity : Evaluation of cytotoxic effects revealed that some derivatives exhibit low toxicity towards human cells, suggesting a favorable safety profile for potential therapeutic use .
Case Study 1: Insecticidal Activity
A study focused on the larvicidal activity of benzoic acid derivatives against Aedes aegypti highlighted the importance of specific substituents on the aromatic ring. The compound exhibited LC50 values comparable to established insecticides, indicating its potential as an alternative in vector control strategies .
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial properties of benzoic acid derivatives, including those with imidazolidinyl substitutions. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antimicrobial agent .
The biological activity of benzoic acid derivatives is often attributed to their ability to interact with specific enzymes or receptors within microorganisms or human cells. For instance, the imidazolidinyl group may enhance binding affinity to target proteins involved in metabolic pathways or cellular signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
